3-(Difluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

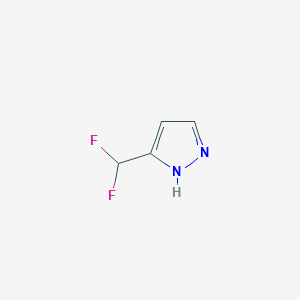

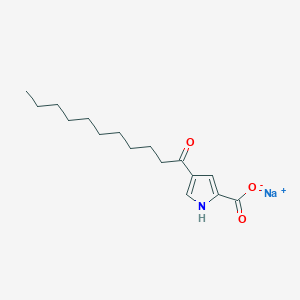

“3-(Difluoromethyl)-1H-pyrazole” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of “3-(Difluoromethyl)-1H-pyrazole” and its derivatives has been a subject of research in recent years . The synthesis often involves the use of gem-difluoro propargylic derivatives and Diels–Alder/aromatization sequences . The desired aromatic systems are obtained using these sequences, followed by Pd-catalyzed coupling reactions and, when required, final functionalization steps .

Molecular Structure Analysis

The molecular structure of “3-(Difluoromethyl)-1H-pyrazole” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The difluoromethyl group (-CF2H) is attached to the third carbon atom of the pyrazole ring .

Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethyl)-1H-pyrazole” are typically characterized by the reactivity of the difluoromethyl group. The difluoromethyl group can undergo various reactions, including fluorination and fluoroalkylation . These reactions are often facilitated by the use of flow microreactor systems .

Applications De Recherche Scientifique

Late-stage Difluoromethylation

The compound plays a significant role in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

Photocatalytic Difluoromethylation

“3-(Difluoromethyl)-1H-pyrazole” is used in photocatalytic difluoromethylation reactions . These reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Drug Discovery

The compound is used in drug discovery due to its unique structure. The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor . This harnesses the electronegativity of the fluorine atoms to emulate the oxygen (or sulfur) lone electron pairs, while rendering the methane proton acidic and a competent hydrogen bond donor .

Material Science

The compound displays immense potential in material science. Its unique structure enables exploration of novel reactions and synthesis pathways.

Catalysis Studies

“3-(Difluoromethyl)-1H-pyrazole” is used in catalysis studies. Its unique structure allows for the exploration of new reactions and synthesis pathways.

Synthesis of mTOR Inhibitors

The compound is used in the synthesis of mTOR inhibitors . mTOR inhibitors are drugs that inhibit the mechanistic target of rapamycin (mTOR), which is a serine/threonine-specific protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .

Orientations Futures

The future directions in the research of “3-(Difluoromethyl)-1H-pyrazole” and its derivatives could involve the development of safer and more effective formulations . The incorporation of the difluoromethyl group into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .

Mécanisme D'action

Target of Action

The primary target of 3-(Difluoromethyl)-1H-pyrazole is the succinate dehydrogenase in complex II of the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells.

Mode of Action

3-(Difluoromethyl)-1H-pyrazole interacts with its target by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiratory chain, leading to the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .

Biochemical Pathways

The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1H-pyrazole affects the citric acid cycle and the electron transport chain . These pathways are responsible for the production of ATP, the primary energy currency of the cell. Disruption of these pathways can lead to energy deficiency in the cell, affecting various downstream cellular processes.

Pharmacokinetics

The presence of the difluoromethyl group in the molecule could potentially enhance its lipophilicity, which may improve its bioavailability and cell membrane permeability .

Result of Action

The inhibition of succinate dehydrogenase by 3-(Difluoromethyl)-1H-pyrazole leads to the disruption of energy production in the cell. This results in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species . The exact molecular and cellular effects of this compound’s action may vary depending on the specific organism and environmental conditions.

Propriétés

IUPAC Name |

5-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2N2/c5-4(6)3-1-2-7-8-3/h1-2,4H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUPOGSCBGSRNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-1H-pyrazole | |

CAS RN |

1007468-17-8 | |

| Record name | 3-(difluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)

![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)

![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)